molecular formula C14H25N3O4 B1353055 H-Leu-Ala-Pro-OH CAS No. 132548-09-5

H-Leu-Ala-Pro-OH

Cat. No. B1353055
M. Wt: 299.37 g/mol
InChI Key: WSGXUIQTEZDVHJ-DCAQKATOSA-N
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Description

“H-Leu-Ala-Pro-OH” is a tripeptide composed of the amino acids Leucine (Leu), Alanine (Ala), and Proline (Pro). It has a molecular formula of C14H25N3O4 and a molecular weight of 299.37 .


Physical And Chemical Properties Analysis

The predicted boiling point of “H-Leu-Ala-Pro-OH” is 565.7±50.0 °C, and its predicted density is 1.199±0.06 g/cm3 . It should be stored at -15°C .

Scientific Research Applications

Peptide Synthesis and Separation

  • Studies on amino acids and related compounds have shown significant advancements in peptide synthesis. For instance, a research conducted by Izumiya, Muraoka, and Aoyagi (1971) explored the synthesis and separation of various tripeptides including H-Gly-DL-Ala-L-Val-OH and H-Gly-DL-Ala-L-Leu-OH. They developed a method to determine the amounts of diastereomers in H-Gly-Ala-Leu-OH using an amino acid analyzer, highlighting the importance of these peptides in understanding racemization and peptide synthesis (Izumiya, Muraoka, & Aoyagi, 1971).

Conformational Analysis of Peptides

  • The tertiary structure of peptides like H-Pro-Leu-Gly-NH2 and its analogs has been extensively studied. Ralston, de Coen, and Walter (1974) conducted conformational energy calculations on these peptides, revealing their compact nature and flexibility. This research aids in understanding the structure-function relationship in peptides (Ralston, de Coen, & Walter, 1974).

High-Resolution Solid-State NMR Measurement and Quantum Chemical Calculation

  • The study of the stabilization mechanism of α-helix formation in polypeptides containing L-proline residue was conducted by Souma, Shoji, and Kurosu (2008). They analyzed the secondary structure of synthetic polypeptides, enhancing the understanding of polypeptide structures and interactions (Souma, Shoji, & Kurosu, 2008).

Studies on Coumarinic Acid Cyclic Prodrugs of Opioid Peptides

  • Research on the stability of oxymethyl-modified coumarinic acid cyclic prodrugs of opioid peptides, including H-Tyr-Ala-Gly-Phe-Leu-OH, has been conducted by Liederer and Borchardt (2005). This study is crucial for understanding the bioconversion and stability of these prodrugs in various biological media, including human plasma (Liederer & Borchardt, 2005).

Peptide-Drug Conjugates

  • The development of thrombin receptor ligands, as explored by Feng, Veber, Connolly, Condra, Tang, and Nutt (1995), highlights the application of peptides like H-Pro-Leu-Gly-NH2 in creating potent drug compounds. This research offers insights into designing effective receptor agonists (Feng, Veber, Connolly, Condra, Tang, & Nutt, 1995).

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-8(2)7-10(15)12(18)16-9(3)13(19)17-6-4-5-11(17)14(20)21/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGXUIQTEZDVHJ-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Leu-Ala-Pro-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BK Yakimova, D Petkova, IB Stoineva - … „БАН ПРЕДСТАВЯ СВОИТЕ …, 2017 - bcc.bas.bg
The targeted short peptides-H-Ile-Ala-Pro-OH, H-Leu-Ala-Pro-OH, H-Val-Ala-Pro-OH and H-Val-Ala-Trp-OH were synthesized by Fmoc–SPPS strategy. The newly synthesized peptides …
Number of citations: 2 bcc.bas.bg
AG Harrison, AB Young - Journal of mass spectrometry, 2005 - Wiley Online Library
… Table 7 summarizes the CID mass spectra of deprotonated H-Leu-Ala-Pro-OH and the a 3 and ″b … CID mass spectra of anions derived from H-Leu-Ala-Pro-OH (20 eV collision energy) …
A Rodriguez-Gonzalez, K Cyrus, M Salcius, K Kim… - Oncogene, 2008 - nature.com
Proteolysis targeting chimeric molecules (Protacs) target proteins for destruction by exploiting the ubiquitin-dependent proteolytic system of eukaryotic cells. We designed two Protacs …
Number of citations: 209 www.nature.com
W Qin, M Xie, X Qin, Q Fang, F Yin, Z Li - Bioorganic & Medicinal Chemistry …, 2018 - Elsevier
Estrogen receptor α (ERα) is a crucial target for ERα positive breast cancer treatment. Previous drug discovery efforts were focused on developing inhibitors that targeted the canonical …
Number of citations: 11 www.sciencedirect.com
P Shukla, K Chopada, A Sakure… - Protein and Peptide …, 2022 - ingentaconnect.com
Food-derived antihypertensive peptides are considered a natural supplement for controlling hypertension. Food protein serves as a macronutrient and acts as a raw material for the …
Number of citations: 2 www.ingentaconnect.com

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